molecular formula C9H7F3N2S B6461143 4-methyl-7-(trifluoromethyl)-1,3-benzothiazol-2-amine CAS No. 2549015-44-1

4-methyl-7-(trifluoromethyl)-1,3-benzothiazol-2-amine

Cat. No.: B6461143
CAS No.: 2549015-44-1
M. Wt: 232.23 g/mol
InChI Key: AWQTVWUMKDATJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-7-(trifluoromethyl)-1,3-benzothiazol-2-amine is a heterocyclic compound that belongs to the benzothiazole family. This compound is characterized by the presence of a trifluoromethyl group at the 7th position and a methyl group at the 4th position on the benzothiazole ring. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-7-(trifluoromethyl)-1,3-benzothiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methyl-2-aminothiophenol with trifluoroacetic anhydride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, leading to the formation of the desired benzothiazole derivative.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This approach allows for better control over reaction parameters, improved yields, and reduced production costs. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also emphasized in industrial production.

Chemical Reactions Analysis

Types of Reactions

4-methyl-7-(trifluoromethyl)-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzothiazole ring to dihydrobenzothiazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrobenzothiazole derivatives.

    Substitution: Various substituted benzothiazole derivatives depending on the reagents used.

Scientific Research Applications

4-methyl-7-(trifluoromethyl)-1,3-benzothiazol-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-methyl-7-(trifluoromethyl)-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-7-(trifluoromethyl)-1,3-benzothiazole
  • 4-methyl-7-(trifluoromethyl)-1,3-benzoxazole
  • 4-methyl-7-(trifluoromethyl)-1,3-benzimidazole

Uniqueness

4-methyl-7-(trifluoromethyl)-1,3-benzothiazol-2-amine is unique due to the presence of both a trifluoromethyl group and an amine group on the benzothiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the amine group provides a site for further chemical modifications.

Properties

IUPAC Name

4-methyl-7-(trifluoromethyl)-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3N2S/c1-4-2-3-5(9(10,11)12)7-6(4)14-8(13)15-7/h2-3H,1H3,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWQTVWUMKDATJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C(F)(F)F)SC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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